1-Amino-2,5-anhydro-1-deoxy-D-mannitol

Description

BenchChem offers high-quality 1-Amino-2,5-anhydro-1-deoxy-D-mannitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2,5-anhydro-1-deoxy-D-mannitol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

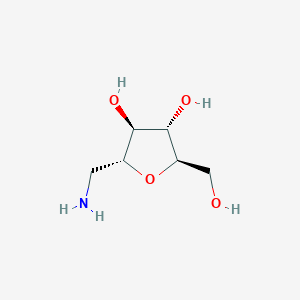

(2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-1-3-5(9)6(10)4(2-8)11-3/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPYGNYNWRCKKG-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a significant molecule in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic amino sugar analog of D-fructose. Its unique structure, featuring a furanose ring and a primary amine at the C-1 position, makes it a valuable building block and a tool for studying carbohydrate-protein interactions. The stereospecific synthesis of this compound is crucial to ensure the correct three-dimensional arrangement of its chiral centers, which is essential for its biological activity. The most established and efficient synthesis commences from the readily available monosaccharide, 2-amino-2-deoxy-D-glucose (D-glucosamine).[1]

Synthetic Pathway Overview

The stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from D-glucosamine is a two-step process. The first step involves the nitrous acid-induced deamination of D-glucosamine, which concurrently promotes a ring contraction to form the key intermediate, 2,5-anhydro-D-mannose. The subsequent step is the reductive amination of this intermediate to introduce the primary amine at the C-1 position, yielding the target molecule.

The overall synthetic transformation is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Step 1: Synthesis of 2,5-Anhydro-D-mannose

This step involves the careful treatment of D-glucosamine with nitrous acid, which is typically generated in situ from sodium nitrite and an acid. This reaction leads to the deamination of the C-2 amino group and a subsequent intramolecular cyclization to form the five-membered furanose ring of 2,5-anhydro-D-mannose. The stereochemistry at the remaining chiral centers is retained from the starting material.

Experimental Procedure:

A solution of 2-amino-2-deoxy-D-glucose hydrochloride in water is cooled in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to the stirred solution, maintaining a low temperature. The reaction progress is monitored by the cessation of gas evolution. Upon completion, the reaction mixture is typically neutralized and then purified to isolate the 2,5-anhydro-D-mannose intermediate.

Step 2: Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

The second step is a reductive amination of the aldehyde group of 2,5-anhydro-D-mannose. This is a one-pot reaction where the aldehyde first reacts with an ammonia source to form an imine intermediate, which is then immediately reduced by a selective reducing agent, such as sodium cyanoborohydride, to the desired primary amine.[1]

Experimental Procedure:

2,5-Anhydro-D-mannose is dissolved in a suitable solvent, such as methanol or an aqueous buffer. An ammonia source, for instance, an aqueous solution of ammonia, is added, followed by the portion-wise addition of a reducing agent like sodium cyanoborohydride. The reaction is stirred at room temperature for a specified period. The final product is then isolated and purified, often through chromatographic techniques, to yield 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis.

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | 2,5-Anhydro-D-mannose | 2-Amino-2-deoxy-D-glucose | Sodium nitrite, Acid | Not explicitly found |

| 2 | 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 2,5-Anhydro-D-mannose | Ammonia, Sodium cyanoborohydride | Not explicitly found |

| Overall | 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 2-Amino-2-deoxy-D-glucose | - | Not explicitly found |

Note: While the synthetic route is well-established, specific yield data from the primary literature was not available in the searched resources.

Characterization Data

The structural confirmation of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is typically achieved through spectroscopic methods.

| Technique | Data |

| ¹H NMR | Spectral data would show characteristic peaks for the protons on the furanose ring and the aminomethyl and hydroxymethyl groups. |

| ¹³C NMR | The spectrum would display six distinct carbon signals corresponding to the six carbon atoms of the molecule. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ). |

Note: Specific peak assignments and spectral data were not available in the searched resources.

Logical Relationships in the Synthesis

The stereospecificity of this synthesis is a critical aspect, governed by the starting material and the reaction mechanisms.

Figure 2: Logical flow of the stereospecific synthesis.

Conclusion

The stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from D-glucosamine provides an efficient and reliable route to this valuable amino sugar. The two-step process, involving a nitrous acid-mediated deamination and ring contraction followed by a reductive amination, allows for the precise control of stereochemistry. This guide provides the fundamental knowledge and procedural outlines necessary for researchers to undertake the synthesis of this important compound for applications in drug discovery and chemical biology. Further consultation of the primary literature is recommended to obtain specific quantitative data and to optimize reaction conditions.

References

1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A β-D-Fructose Analog for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic amino sugar that serves as a structural analog of β-D-fructose. Its unique chemical architecture allows it to interact with biological systems that recognize and process fructose, making it a valuable tool for studying fructose metabolism and transport. This technical guide provides a comprehensive overview of 1-amino-2,5-anhydro-1-deoxy-D-mannitol, including its synthesis, mechanism of action, and applications as an inhibitor of key biological processes. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction

Fructose metabolism has garnered significant attention in recent years due to its association with various metabolic disorders. Understanding the molecular mechanisms governing fructose transport and metabolism is crucial for developing therapeutic interventions. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, as a β-D-fructose analog, offers a unique opportunity to probe and modulate these pathways. Its structural similarity to fructose allows it to interact with fructose transporters and enzymes, often with inhibitory effects. This guide delves into the technical details of this compound, providing researchers with the necessary information to leverage its properties in their studies.

Synthesis and Characterization

The synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol is a well-established process that typically begins with a readily available starting material, 2-amino-2-deoxy-D-glucose (glucosamine). The synthesis proceeds through two primary steps: nitrous acid deamination followed by reductive amination.[1]

Synthesis Workflow

Caption: Synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

Experimental Protocol: Synthesis

Step 1: Nitrous Acid Deamination of 2-Amino-2-deoxy-D-glucose

-

Dissolve 2-amino-2-deoxy-D-glucose hydrochloride in distilled water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate) to pH 7.

-

The resulting solution containing 2,5-anhydro-D-mannose is used directly in the next step.

Step 2: Reductive Amination of 2,5-Anhydro-D-mannose

-

To the aqueous solution of 2,5-anhydro-D-mannose, add an ammonium salt (e.g., ammonium chloride).

-

Adjust the pH of the solution to approximately 7-8.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise while monitoring the temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with dilute HCl to decompose excess NaBH₃CN.

-

Purify the product using ion-exchange chromatography.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Mechanism of Action and Biological Targets

As a fructose analog, 1-amino-2,5-anhydro-1-deoxy-D-mannitol primarily targets proteins involved in fructose transport and metabolism.

Inhibition of Fructose Transporter GLUT5

The compound and its derivatives have been shown to interact with the fructose transporter GLUT5.[1] A fluorescently labeled derivative, 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), exhibits a strong affinity for the GLUT5 transporter with an inhibition constant (Ki) in the range of 2.3–2.7 mM.[1] This interaction can be leveraged to study GLUT5 function and to develop inhibitors for conditions associated with excessive fructose uptake.

Inhibition of Glycogenolysis

The parent compound, 2,5-anhydro-D-mannitol, is known to inhibit glycogenolysis in hepatocytes.[1] Its phosphorylated metabolite, 2,5-anhydro-D-mannitol-1-phosphate, acts as an inhibitor of glycogen phosphorylase alpha, the rate-limiting enzyme in glycogenolysis, with a reported Ki value of 2.4 mM.[2] This suggests that 1-amino-2,5-anhydro-1-deoxy-D-mannitol may also modulate glycogen metabolism.

Inhibition of Gluconeogenesis

2,5-Anhydro-D-mannitol has also been shown to inhibit gluconeogenesis in isolated rat hepatocytes.[1] This effect is attributed to the accumulation of its phosphorylated derivatives, which can allosterically regulate enzymes in the gluconeogenic pathway.

Interaction with Trypanosoma brucei Hexose Transporter

Interestingly, while not a substrate for the human erythrocyte glucose transporter (GLUT1), derivatives of 1-amino-2,5-anhydro-1-deoxy-D-mannitol have shown enhanced affinity for the hexose transporter of Trypanosoma brucei compared to D-fructose.[1] This opens avenues for the development of novel anti-trypanosomal agents.

Experimental Protocols: Biological Assays

GLUT5 Inhibition Assay

This protocol is adapted from a fluorescence-based assay using the fluorescent fructose analog 6-NBD-d-fructose (6-NBDF) in GLUT5-expressing cells (e.g., EMT6 murine breast cancer cells).

Materials:

-

EMT6 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

6-NBD-d-fructose (6-NBDF)

-

1-Amino-2,5-anhydro-1-deoxy-D-mannitol (test compound)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed EMT6 cells in a 96-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Incubate the cells with varying concentrations of 1-amino-2,5-anhydro-1-deoxy-D-mannitol in glucose-free DMEM for 30 minutes at 37°C.

-

Add 6-NBDF to a final concentration of 100 µM to each well.

-

Incubate for 15 minutes at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~465/540 nm).

-

Calculate the percent inhibition of 6-NBDF uptake at each concentration of the test compound and determine the IC₅₀ value.

Glycogen Phosphorylase Inhibition Assay

This is a colorimetric assay that measures the amount of inorganic phosphate released from glucose-1-phosphate in the direction of glycogen synthesis.

Materials:

-

Rabbit muscle glycogen phosphorylase a

-

HEPES buffer (50 mM, pH 7.2)

-

Glycogen

-

Glucose-1-phosphate

-

1-Amino-2,5-anhydro-1-deoxy-D-mannitol (test compound)

-

Malachite Green-based phosphate assay reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, glycogen, and glycogen phosphorylase a.

-

Add varying concentrations of 1-amino-2,5-anhydro-1-deoxy-D-mannitol to the wells of a 96-well plate.

-

Add the enzyme reaction mixture to the wells.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding glucose-1-phosphate.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at 620-650 nm.

-

Calculate the percent inhibition of glycogen phosphorylase activity and determine the IC₅₀ value.

Cell-Based Gluconeogenesis Assay

This assay measures the production of glucose from non-carbohydrate precursors in a liver cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Glucose-free DMEM

-

Sodium lactate and sodium pyruvate (gluconeogenic substrates)

-

1-Amino-2,5-anhydro-1-deoxy-D-mannitol (test compound)

-

Glucose assay kit

-

24-well plates

-

Spectrophotometer

Procedure:

-

Seed HepG2 cells in a 24-well plate and grow to confluence.

-

Wash the cells with PBS and incubate in glucose-free DMEM for 2 hours.

-

Replace the medium with fresh glucose-free DMEM containing the gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) and varying concentrations of 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

-

Incubate for 3-6 hours at 37°C.

-

Collect the culture medium.

-

Measure the glucose concentration in the medium using a glucose assay kit.

-

Normalize the glucose production to the total protein content of the cells in each well.

-

Calculate the percent inhibition of gluconeogenesis and determine the IC₅₀ value.

Signaling Pathways

The inhibitory actions of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its parent compound can impact key cellular signaling pathways.

Glucagon Signaling and Glycogenolysis

Inhibition of glycogen phosphorylase by the phosphorylated analog interferes with the glucagon signaling pathway, which normally promotes glycogenolysis to increase blood glucose levels.

Caption: Inhibition of the glucagon signaling pathway.

AMPK/mTORC1 Signaling Pathway

Inhibition of fructose uptake via GLUT5 can lead to cellular energy stress, which in turn can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth and metabolism.

Caption: Modulation of the AMPK/mTORC1 signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its related compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 228862-97-3 | [3] |

| Molecular Formula | C₆H₁₃NO₄ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| IUPAC Name | (2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol | PubChem |

Table 2: Biological Activity Data

| Target | Compound | Assay Type | Value | Reference |

| GLUT5 Transporter | 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Inhibition of transport | Kᵢ = 2.3–2.7 mM | [1] |

| Glycogen Phosphorylase a | 2,5-Anhydro-D-mannitol-1-phosphate | Enzyme inhibition | Kᵢ = 2.4 mM | [2] |

| T. brucei Hexose Transporter | Amino derivatives of 2,5-anhydro-D-mannitol | Enhanced affinity vs. D-fructose | Qualitative | [1] |

Conclusion

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a versatile chemical probe for investigating fructose metabolism and transport. Its ability to inhibit key targets such as GLUT5 and glycogen phosphorylase makes it a valuable tool for basic research and a potential starting point for the development of novel therapeutics for metabolic diseases and parasitic infections. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors. Further research into the specific interactions of this molecule with a broader range of biological targets will undoubtedly uncover new applications and deepen our understanding of carbohydrate metabolism.

References

chemical and physical properties of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol. This amino sugar, a synthetic analog of β-D-fructose, has garnered significant interest in the scientific community for its potential applications in drug development and as a biochemical probe. This document details its known physicochemical characteristics, provides a thorough experimental protocol for its synthesis, and explores its interactions with biological systems, including its role as a substrate for hexose transporters and its potential as an antibacterial agent. Particular attention is given to its relationship with the GLUT5 transporter and the metabolic signaling pathways influenced by its parent compound, 2,5-anhydro-D-mannitol.

Chemical and Physical Properties

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a hydrophilic amino sugar. Its core structure consists of a furanose ring, characteristic of anhydro-sugars, derived from D-mannitol. The presence of a primary amine at the C-1 position significantly influences its biological activity and provides a functional group for further chemical modifications.

Physicochemical Data

A summary of the key chemical and physical properties of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [1][2][3] |

| CAS Number | 228862-97-3 | [1][2][3] |

| IUPAC Name | (2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol | [4] |

| SMILES | C([C@@H]1--INVALID-LINK--CO)O">C@HO)N | [] |

| InChI | InChI=1S/C6H13NO4/c7-1-3-5(9)6(10)4(2-8)11-3/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6-/m1/s1 | [] |

| Boiling Point (Predicted) | 388.7 ± 32.0 °C | [1] |

| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [1] |

| XLogP3 | -1.8 | [4][6] |

| Topological Polar Surface Area | 95.9 Ų | [4][6] |

| Hydrogen Bond Donor Count | 4 | [4][6] |

| Hydrogen Bond Acceptor Count | 5 | [4][6] |

| Solubility | DMSO (Sparingly), Methanol (Slightly, Sonicated), Water (Slightly) | [1] |

| Storage Temperature | -20°C (long-term) | [1][7] |

Experimental Protocols

Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

The first stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol was reported by Claustre et al. in 1999.[][8] The synthesis is a two-step process starting from the readily available 2-amino-2-deoxy-D-glucose (D-glucosamine).[6]

Step 1: Nitrous Acid Deamination of 2-Amino-2-deoxy-D-glucose to form 2,5-Anhydro-D-mannose

This step involves the treatment of D-glucosamine with nitrous acid, which induces a deamination reaction accompanied by a ring contraction to yield the intermediate aldehyde, 2,5-anhydro-D-mannose.[][6]

-

Materials: 2-amino-2-deoxy-D-glucose hydrochloride, sodium nitrite, water, Dowex 50W-X8 resin (H+ form), Dowex 1-X8 resin (HCO3- form).

-

Procedure:

-

A solution of 2-amino-2-deoxy-D-glucose hydrochloride in water is prepared.

-

An aqueous solution of sodium nitrite is added dropwise to the D-glucosamine solution at room temperature with constant stirring. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

-

The resulting solution containing 2,5-anhydro-D-mannose is then treated with Dowex 50W-X8 (H+ form) and Dowex 1-X8 (HCO3- form) resins to remove unreacted starting materials and by-products.

-

The resin is filtered off, and the filtrate containing the crude 2,5-anhydro-D-mannose is concentrated under reduced pressure.

-

Step 2: Reductive Amination of 2,5-Anhydro-D-mannose

The crude 2,5-anhydro-D-mannose from the previous step is then subjected to reductive amination to introduce the amino group at the C-1 position.[][8]

-

Materials: Crude 2,5-anhydro-D-mannose, ammonium acetate, sodium cyanoborohydride, methanol.

-

Procedure:

-

The crude 2,5-anhydro-D-mannose is dissolved in methanol.

-

Ammonium acetate is added to the solution, followed by the addition of sodium cyanoborohydride.

-

The reaction mixture is stirred at room temperature for several hours to overnight.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

-

Synthesis workflow for 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Biological Activity

Interaction with Hexose Transporters

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a structural analog of fructose and has been shown to interact with hexose transporters.[6][7] It is a known substrate for the hexose transporter of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[][8] This specificity has led to its investigation as a potential vehicle for delivering trypanocidal drugs.

Furthermore, this compound and its derivatives have demonstrated a notable interaction with the glucose transporter 5 (GLUT5), which is a high-affinity fructose transporter.[6] GLUT5 is overexpressed in various types of cancer, making it an attractive target for the selective delivery of therapeutic and imaging agents to tumor cells.[6] The amino group at the C-1 position serves as a convenient attachment point for conjugating other molecules without significantly compromising its affinity for GLUT5.[6] The inhibition constant (Ki) for the transport of a fluorescently labeled derivative of 1-amino-2,5-anhydro-D-mannitol via GLUT5 was determined to be in the range of 2.3–2.7 mM.[6]

Antibacterial Activity

1-Amino-2,5-anhydro-1-deoxy-D-mannitol has been reported to possess antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). While the precise mechanism of action is still under investigation, it is hypothesized to involve the disruption of the bacterial cell wall synthesis.[6] As an amino sugar, it may act as a mimetic of natural substrates involved in peptidoglycan biosynthesis, thereby inhibiting key enzymes in this pathway.

Signaling Pathway Interactions

Direct studies on the effect of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol on intracellular signaling pathways are limited. However, the biological activity of its parent compound, 2,5-anhydro-D-mannitol, provides valuable insights into its potential downstream effects.

2,5-Anhydro-D-mannitol is known to inhibit gluconeogenesis and glycogenolysis in hepatocytes.[6] This inhibition can lead to a decrease in intracellular ATP levels. A reduction in the cellular energy state is a primary activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While not directly demonstrated for the amino-derivative, it is plausible that 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, upon cellular uptake, could be phosphorylated and similarly affect cellular energy levels, leading to the activation of the AMPK signaling pathway.

Proposed signaling pathway interaction of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Conclusion

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a versatile synthetic amino sugar with significant potential in biomedical research and drug development. Its well-defined chemical and physical properties, coupled with a stereospecific synthesis route, make it an accessible tool for researchers. Its ability to specifically interact with hexose transporters, particularly GLUT5, opens avenues for targeted cancer therapy and diagnostics. Furthermore, its emerging antibacterial properties warrant further investigation into its mechanism of action and potential as a novel therapeutic agent. The insights gained from its parent compound suggest a potential role in modulating cellular metabolism through pathways such as AMPK, a hypothesis that invites further experimental validation. This technical guide serves as a foundational resource for scientists and professionals working with this promising molecule.

References

- 1. 1-AMINO-2,5-ANHYDRO-1-DEOXY-D-MANNITOL | 228862-97-3 [amp.chemicalbook.com]

- 2. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 228862-97-3 | MA04471 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 228862-97-3 | Benchchem [benchchem.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. An easy stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and arylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide for its Application as a Biochemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic monosaccharide analog that serves as a valuable biochemical probe for studying sugar transport mechanisms, particularly those mediated by the fructose transporter GLUT5.[1] As a β-D-fructose analog, its structure allows for specific interaction with hexose transporters, making it a powerful tool for investigating cellular metabolism and for the development of targeted therapeutic and diagnostic agents.[1][2][3] This technical guide provides a comprehensive overview of its properties, synthesis, experimental applications, and its role in dissecting cellular signaling pathways.

Introduction

The study of cellular nutrient uptake is fundamental to understanding physiology and disease. Facilitated glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of hexoses across cell membranes. Among these, GLUT5 is the principal transporter for fructose and is overexpressed in various cancers, making it a compelling target for drug development and diagnostic imaging.[1] 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a stable fructose mimic, has emerged as a key molecule in the investigation of GLUT5-mediated transport.[1] Its amino group provides a versatile handle for chemical modification, allowing for the synthesis of a range of probes, including fluorescent and radiolabeled derivatives, to visualize and quantify GLUT5 activity in vitro and in vivo.[1]

Physicochemical Properties and Synthesis

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is an amino sugar with the molecular formula C₆H₁₃NO₄ and a molecular weight of 163.17 g/mol .[2][3][4]

Synthesis

The stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is well-established and typically proceeds from readily available monosaccharides. A common and efficient method starts with D-(+)-glucosamine.[1][5]

The synthesis involves two primary steps:

-

Nitrous Acid Deamination: Treatment of 2-amino-2-deoxy-D-glucose with nitrous acid induces a deamination reaction accompanied by a ring contraction to form the intermediate aldehyde, 2,5-anhydro-D-mannose.[1]

-

Reductive Amination: The resulting 2,5-anhydro-D-mannose is then subjected to reductive amination to introduce the amino group at the C-1 position, yielding the final product.[1][6]

Mechanism of Action and Biological Activity

1-Amino-2,5-anhydro-1-deoxy-D-mannitol acts as a competitive inhibitor of fructose transport by binding to the GLUT5 transporter.[1] The affinity of its parent compound, 2,5-anhydro-D-mannitol, for GLUT5 is similar to that of fructose itself.[1] The addition of the C-1 amino group enhances this affinity and provides a site for further chemical modifications.[1]

While direct kinetic data for the unmodified compound is limited, studies on its derivatives provide valuable insights into its inhibitory potential.

Quantitative Data

| Compound/Derivative | Target | Assay System | Value | Reference |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | GLUT5 | Human MCF7 breast cancer cells | Ki = 2.3–2.7 mM | [1][4] |

| 1-Deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM) | GLUT5 | 6-[18F]FDF uptake assay | IC50 ≈ 20 mM | [4] |

| D-Fructose | GLUT5 | 6-[18F]FDF uptake assay | IC50 ≈ 300 mM | [4] |

| 2,5-Anhydro-D-mannitol | GLUT5 | Ki = 12.6 mM | [7] | |

| D-Fructose | GLUT5 | Ki = 16 mM | [7] |

Experimental Protocols

The following protocols are generalized from methodologies used for fructose analogs and can be adapted for 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Cellular Uptake Inhibition Assay using a Fluorescent Probe

This assay measures the ability of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol to inhibit the uptake of a fluorescent fructose analog, such as 6-NBD-fructose (6-NBDF), into GLUT5-expressing cells.

Materials:

-

GLUT5-expressing cells (e.g., EMT6 murine breast cancer cells)

-

Cell culture medium

-

Krebs-Ringer buffer (or similar physiological buffer)

-

6-NBD-fructose (6-NBDF)

-

1-Amino-2,5-anhydro-1-deoxy-D-mannitol

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed GLUT5-expressing cells into 96-well plates and culture until they reach near confluence.

-

Compound Preparation: Prepare a stock solution of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol in a suitable solvent (e.g., DMSO, then dilute in buffer). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

-

Assay: a. Wash the cells with Krebs-Ringer buffer. b. Add the different concentrations of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol to the wells and incubate for a predetermined time (e.g., 30 minutes). c. Initiate uptake by adding the fluorescent probe (e.g., 6-NBDF) to each well. d. Incubate for a specific time (e.g., 10-30 minutes) at 37°C. e. Stop the uptake by washing the cells rapidly with ice-cold buffer. f. Lyse the cells. g. Measure the intracellular fluorescence using a plate reader.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

While the direct effects of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol on major signaling pathways are still under investigation, studies on its parent compound, 2,5-anhydro-D-mannitol, provide valuable insights into its potential metabolic consequences.

Inhibition of Gluconeogenesis and Glycogenolysis

2,5-Anhydro-D-mannitol is known to inhibit gluconeogenesis and glycogenolysis in hepatocytes.[1] In vitro studies have shown that its phosphorylated form, 2,5-anhydro-D-mannitol-1,6-diphosphate, inhibits fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[8] This inhibition leads to a decrease in hepatic glucose output.

Interaction with Insulin Signaling

The hypoglycemic effect of 2,5-anhydro-D-mannitol appears to be, at least in part, insulin-dependent.[8] Studies have shown that its ability to reduce blood glucose is diminished in insulin-deficient states.[8] Furthermore, 2,5-anhydro-D-mannitol has been shown to inhibit glucose-stimulated insulin secretion both in vivo and in vitro.[9][10] It can also abolish the increase in plasma insulin levels induced by glucagon-like peptide-1 (GLP-1).[9]

Note: This diagram illustrates the known effects of the parent compound, 2,5-anhydro-D-mannitol. The direct effects of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol on these pathways require further investigation.

Applications in Research and Drug Development

1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives are powerful tools with diverse applications:

-

Probing GLUT5 Function: They are instrumental in characterizing the kinetics and substrate specificity of GLUT5 in various cell types.[1]

-

Cancer Research: Given the overexpression of GLUT5 in many cancers, these compounds can be used to develop targeted imaging agents (e.g., PET tracers) for cancer detection and monitoring.[1]

-

Drug Delivery: The GLUT5 transporter can be exploited as a "Trojan horse" to deliver cytotoxic drugs specifically to cancer cells, and 1-Amino-2,5-anhydro-1-deoxy-D-mannitol serves as a promising scaffold for such drug conjugates.[5]

-

Metabolic Studies: These molecules can be used to investigate the role of fructose metabolism in various physiological and pathological conditions, including diabetes and metabolic syndrome.

Conclusion

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a versatile and valuable biochemical probe for the scientific community. Its ability to specifically target the GLUT5 transporter, coupled with the chemical tractability of its amino group, provides a robust platform for a wide range of applications, from fundamental studies of sugar transport to the development of novel cancer diagnostics and therapeutics. Further research into its direct effects on cellular signaling pathways will undoubtedly uncover new avenues for its use in biomedical research.

References

- 1. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 228862-97-3 | Benchchem [benchchem.com]

- 2. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An easy stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and arylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Structural Characterization of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a synthetic amino sugar alcohol with significant potential in biomedical research. As a structural analog of β-D-fructose, this compound serves as a valuable molecular probe for studying hexose transporters, particularly GLUT5, which is implicated in various physiological and pathological processes, including cancer.[1] This document details the established synthetic pathway, general analytical methodologies for characterization, and the biological context of its application. While specific quantitative data from primary literature is not publicly available, this guide offers a framework for the experimental characterization of this and similar molecules.

Introduction

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a derivative of D-mannitol, a naturally occurring sugar alcohol.[2] Its structure is characterized by a furanose ring formed via an ether linkage between the second and fifth carbons, and an amino group at the C-1 position. This modification from its parent molecule, 2,5-anhydro-D-mannitol, provides a site for further chemical derivatization while retaining its ability to interact with specific biological targets.[2] The primary interest in this compound lies in its ability to mimic fructose, making it a useful tool for investigating fructose transport mechanisms.[2]

Physicochemical Properties

A summary of the known and computed physicochemical properties of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₄ | [1][3][4] |

| Molecular Weight | 163.17 g/mol | [1][3][4] |

| CAS Number | 228862-97-3 | [1][3][4] |

| IUPAC Name | (2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol | [5] |

| Boiling Point (Predicted) | 388.70 °C | [6] |

| Flash Point (Predicted) | 188.90 °C | [6] |

| XLogP3 (Computed) | -1.8 | [5] |

Synthesis

The stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol was first reported by Claustre and colleagues in 1999.[7][] The established method is a two-step process starting from the readily available 2-amino-2-deoxy-D-glucose (D-glucosamine).[7]

Synthesis Workflow

The synthesis proceeds via two key transformations:

-

Nitrous Acid Deamination: D-glucosamine is treated with nitrous acid, leading to a deamination reaction that results in the formation of 2,5-anhydro-D-mannose.[7]

-

Reductive Amination: The intermediate, 2,5-anhydro-D-mannose, is then subjected to reductive amination to introduce the amino group at the C-1 position, yielding the final product.[7]

Experimental Protocol (General)

Step 1: Synthesis of 2,5-Anhydro-D-mannose

-

Dissolution: 2-amino-2-deoxy-D-glucose is dissolved in an aqueous solution.

-

Reaction with Nitrous Acid: A solution of sodium nitrite is added dropwise to the cooled solution of D-glucosamine under acidic conditions to generate nitrous acid in situ.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized and the product, 2,5-anhydro-D-mannose, is purified, typically using column chromatography.

Step 2: Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

-

Imine Formation: 2,5-anhydro-D-mannose is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia source (e.g., ammonium acetate) to form the corresponding imine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the amine.

-

Monitoring: The reaction is monitored by TLC until the disappearance of the starting material.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as ion-exchange chromatography, to yield 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Structural Characterization

The definitive structural elucidation of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure and stereochemistry of the compound. While the specific chemical shift data is not publicly available, Table 2 outlines the expected signals and their correlations.

| Atom | ¹H NMR (Expected) | ¹³C NMR (Expected) |

| C1 | Protons on the aminomethyl group (CH₂-NH₂) | Carbon of the aminomethyl group |

| C2 | Proton adjacent to the amino group and the furanose ring | Carbon at the junction of the side chain and the ring |

| C3 | Proton on the furanose ring with a hydroxyl group | Carbon on the furanose ring with a hydroxyl group |

| C4 | Proton on the furanose ring with a hydroxyl group | Carbon on the furanose ring with a hydroxyl group |

| C5 | Proton on the furanose ring adjacent to the hydroxymethyl group | Carbon on the furanose ring with the hydroxymethyl group |

| C6 | Protons on the hydroxymethyl group (CH₂-OH) | Carbon of the hydroxymethyl group |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

| Technique | Expected Information |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion corresponding to the molecular weight (164.18 m/z) |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement to confirm the molecular formula C₆H₁₃NO₄ |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern providing structural information |

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. To date, no crystal structure for this compound has been deposited in public databases.

Biological Context and Applications

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is primarily utilized as a research tool to investigate fructose transport. Its structural similarity to fructose allows it to interact with fructose transporters, most notably GLUT5.

Interaction with GLUT5

GLUT5 is a facilitative fructose transporter that is overexpressed in certain types of cancer, making it a target for both diagnostic and therapeutic development.[2] 1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives can be used to probe the structure and function of GLUT5. The amino group at the C-1 position serves as a convenient attachment point for fluorescent tags or other reporter molecules without significantly compromising its binding to the transporter.[2]

Potential Therapeutic Applications

Derivatives of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol have shown enhanced affinity for the hexose transporter of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[] This suggests that the compound could serve as a scaffold for the development of new anti-parasitic drugs that selectively target nutrient uptake in these organisms.

Conclusion

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetically accessible and valuable tool for research in glycobiology and drug development. Its structural features allow it to act as a fructose mimic, enabling the study of fructose transporters like GLUT5. While detailed, publicly available quantitative characterization data is limited, the established synthetic route and the general analytical workflows described in this guide provide a solid foundation for researchers working with this compound. Future work to fully characterize this molecule and its derivatives will undoubtedly open new avenues for understanding and targeting fructose transport in health and disease.

References

- 1. GLUT5 - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | C6H13NO4 | CID 10487211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 228862-97-3 | MA04471 [biosynth.com]

- 7. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 228862-97-3 | Benchchem [benchchem.com]

Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from 2-amino-2-deoxy-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 2-amino-2-deoxy-D-glucose (D-glucosamine). The synthesis proceeds through a two-step pathway involving a nitrous acid-induced deamination and rearrangement, followed by a reductive amination.

Core Synthesis Pathway

The stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from D-glucosamine was first reported by Claustre and colleagues in 1999.[1] The established method involves two key transformations:

-

Nitrous Acid Deamination: Treatment of 2-amino-2-deoxy-D-glucose with nitrous acid leads to a deamination reaction accompanied by a ring contraction, yielding the intermediate aldehyde, 2,5-anhydro-D-mannose.[2] This step is crucial for establishing the furanose ring structure and the stereochemistry of the final product.

-

Reductive Amination: The resulting 2,5-anhydro-D-mannose is then subjected to reductive amination to introduce the amino group at the C-1 position, affording 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.[1][2]

The overall synthetic workflow is depicted below:

Experimental Protocols

The following protocols are based on established procedures for the synthesis of the target molecule and related compounds. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 2,5-anhydro-D-mannose

This procedure is adapted from the nitrous acid deamination of aminosugars.

Materials:

-

2-amino-2-deoxy-D-glucose hydrochloride

-

Sodium nitrite (NaNO₂)

-

Amberlite IR-120 H⁺ resin

-

Deionized water

Procedure:

-

A solution of 2-amino-2-deoxy-D-glucose hydrochloride in deionized water is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Amberlite IR-120 H⁺ resin is added to the solution to generate nitrous acid in situ.

-

A solution of sodium nitrite in deionized water is added dropwise to the stirred reaction mixture over a period of 4 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to proceed for an additional period.

-

The resin is removed by filtration.

-

The resulting aqueous solution containing 2,5-anhydro-D-mannose is typically used directly in the next step without extensive purification. Lyophilization can be performed to isolate the crude product if necessary.

Step 2: Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

This procedure outlines the reductive amination of the intermediate aldehyde.

Materials:

-

Crude 2,5-anhydro-D-mannose solution from Step 1

-

Ammonia solution (or another amine source)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂/Pd-C)

-

Methanol

-

Appropriate buffer solution (e.g., sodium acetate)

Procedure using Sodium Cyanoborohydride:

-

The crude aqueous solution of 2,5-anhydro-D-mannose is dissolved in methanol.

-

An excess of an amine source, such as a solution of ammonia in methanol, is added.

-

The pH of the solution is adjusted to a suitable range (typically mildly acidic to neutral) using an appropriate buffer.

-

Sodium cyanoborohydride is added portion-wise to the reaction mixture at room temperature.

-

The reaction is stirred for several hours to overnight.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable chromatographic method, such as ion-exchange chromatography, to yield pure 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

| Compound | 2-amino-2-deoxy-D-glucose | 2,5-anhydro-D-mannose | 1-Amino-2,5-anhydro-1-deoxy-D-mannitol |

| Molecular Formula | C₆H₁₃NO₅ | C₆H₁₀O₅ | C₆H₁₃NO₄ |

| Molecular Weight ( g/mol ) | 179.17 | 162.14 | 163.17 |

| CAS Number | 3416-24-8 | 495-75-0 | 228862-97-3 |

Table 1: Physicochemical Properties

| Reaction Step | Starting Material | Product | Typical Yield (%) | Key Reaction Conditions |

| Nitrous Acid Deamination | 2-amino-2-deoxy-D-glucose | 2,5-anhydro-D-mannose | Not typically isolated, used in situ | 0 °C, aqueous solution, in situ generation of nitrous acid |

| Reductive Amination | 2,5-anhydro-D-mannose | 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | Varies depending on the method | Room temperature, methanolic ammonia, NaBH₃CN or H₂/Pd-C |

Table 2: Reaction Parameters

Spectroscopic Data

Accurate structural elucidation relies on spectroscopic analysis. The following are expected spectroscopic data for the key compounds.

2,5-anhydro-D-mannose

| Spectroscopy | Expected Data |

| ¹H NMR (D₂O) | Characteristic signals for the furanose ring protons and the aldehyde proton (or its hydrate). |

| ¹³C NMR (D₂O) | Signals corresponding to the five carbons of the furanose ring and the C-1 aldehyde carbon. |

| Mass Spectrometry (ESI-MS) | [M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight. |

Table 3: Spectroscopic Data for 2,5-anhydro-D-mannose

1-Amino-2,5-anhydro-1-deoxy-D-mannitol

| Spectroscopy | Expected Data |

| ¹H NMR (D₂O) | Signals for the furanose ring protons and the aminomethyl group protons at C-1. |

| ¹³C NMR (D₂O) | Resonances for the five carbons of the furanose ring and the C-1 aminomethyl carbon. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z corresponding to the molecular weight of the protonated molecule. |

Table 4: Spectroscopic Data for 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

Logical Relationship Diagram

The logical progression of the synthesis is outlined in the following diagram, highlighting the key transformations and intermediates.

This technical guide provides a foundational understanding of the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol. For detailed experimental procedures and full characterization data, it is highly recommended to consult the primary literature, particularly the work of Claustre et al. (1999).

References

The Biological Landscape of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives represent a class of sugar analogs with significant potential in biomedical research and drug development. As mimics of fructose, these compounds primarily interact with cellular components involved in fructose metabolism and transport, most notably the glucose transporter 5 (GLUT5). The overexpression of GLUT5 in various cancer types has positioned these derivatives as promising candidates for targeted cancer therapy and diagnostics. This technical guide provides an in-depth overview of the biological activities of 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives, focusing on their quantitative inhibitory effects, the experimental methodologies used for their evaluation, and the signaling pathways they modulate.

Quantitative Biological Activity

The biological efficacy of 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives is primarily assessed through their ability to inhibit fructose transport via GLUT5. The following table summarizes the available quantitative data for various derivatives.

| Derivative Name | Modification | Target | Assay | Cell Line | Quantitative Data | Reference |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | N-substitution with a fluorescent tag | GLUT5 | Competitive Inhibition | Human MCF7 Breast Cancer | Kᵢ = 2.3–2.7 mM | [1] |

| 3-azido-3-deoxy-2,5-anhydro-D-mannitol | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 19 mM | [2] |

| 3-amino-3-deoxy-2,5-anhydro-D-mannitol | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 15 mM | [2] |

| N-(2,5-anhydro-D-mannitol-3-yl)-4-fluorophenylurea | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 5 mM | [2] |

| N-(2,5-anhydro-D-mannitol-3-yl)-4-cyanophenylurea | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 8 mM | [2] |

| N-(2,5-anhydro-D-mannitol-3-yl)-4-nitrophenylurea | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 10 mM | [2] |

| N-(2,5-anhydro-D-mannitol-3-yl)phenylurea | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 12 mM | [2] |

Experimental Protocols

In Vitro GLUT5 Inhibition Assay (6-[¹⁸F]FDF Cell Uptake)

This protocol is a general procedure for determining the half-maximum inhibitory concentrations (IC₅₀) of 2,5-anhydro-D-mannitol derivatives against GLUT5-mediated uptake of the radiolabeled fructose analog 6-[¹⁸F]FDF.[2]

Materials:

-

EMT6 murine mammary carcinoma cells (or other suitable cell line overexpressing GLUT5)

-

Krebs-Ringer buffer

-

6-[¹⁸F]FDF (radiolabeled probe)

-

Test compounds (2,5-anhydro-D-mannitol derivatives)

-

D-fructose (as a control)

-

DMSO (for dissolving compounds)

-

96-well plates

-

Scintillation counter

Procedure:

-

Cell Culture: Culture EMT6 cells in appropriate media and conditions until they reach the desired confluence.

-

Compound Preparation: Dissolve the test compounds and D-fructose in Krebs-Ringer buffer. For compounds with limited solubility, first dissolve them in a minimal amount of DMSO (≤0.1%) and then dilute with Krebs-Ringer buffer to the desired concentrations. A blank control with the same concentration of DMSO should be prepared.

-

Competition Binding Assay:

-

Seed the cells in 96-well plates.

-

Wash the cells with Krebs-Ringer buffer.

-

Add increasing concentrations of the test compounds or D-fructose to the wells.

-

Add a fixed concentration of 6-[¹⁸F]FDF to each well.

-

Incubate the plates for a specific period to allow for cellular uptake.

-

-

Measurement of Uptake:

-

Terminate the uptake by rapidly washing the cells with ice-cold Krebs-Ringer buffer.

-

Lyse the cells.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of 6-[¹⁸F]FDF uptake for each concentration of the test compound.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives is the competitive inhibition of fructose uptake through the GLUT5 transporter. In cancer cells that overexpress GLUT5 and rely on fructose for their metabolic needs, this inhibition can trigger a cascade of downstream effects, ultimately leading to reduced cell proliferation and survival.

GLUT5-Mediated Fructose Metabolism in Cancer

The following diagram illustrates the central role of GLUT5 in fructose metabolism within a cancer cell and the subsequent downstream signaling pathways that promote tumorigenesis.

Caption: GLUT5-mediated fructose uptake and metabolism in cancer cells.

Inhibitory Action of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Derivatives

By blocking the initial step of fructose uptake, 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives can disrupt the entire downstream metabolic and signaling cascade that is dependent on fructose.

Caption: Inhibition of GLUT5 by 1-amino-2,5-anhydro-D-mannitol derivatives.

Conclusion

1-Amino-2,5-anhydro-1-deoxy-D-mannitol derivatives have emerged as a compelling class of compounds for targeting fructose metabolism in cancer. Their ability to selectively inhibit GLUT5 provides a clear mechanism of action with the potential for therapeutic intervention. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these promising molecules. Future research should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship studies, and evaluating their efficacy and safety in preclinical and clinical settings. The continued investigation into the intricate signaling networks modulated by fructose metabolism will undoubtedly unveil new opportunities for the development of targeted and effective anticancer therapies.

References

- 1. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | 228862-97-3 | Benchchem [benchchem.com]

- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. researchhub.com [researchhub.com]

- 7. MTT assay protocol | Abcam [abcam.com]

Discovery and Initial Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a notable amino sugar with significant biological activities. The document details the seminal synthetic pathway, starting from D-glucosamine, and presents the experimental protocols for the key transformations involved. Quantitative data, including physical and biological properties, are summarized for clarity. Furthermore, this guide illustrates the synthetic workflow and known biological interactions through detailed diagrams, offering a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.

Introduction

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic amino sugar that has garnered interest due to its structural analogy to β-D-fructose and its potent biological activities.[1][2] Its discovery and characterization have paved the way for its use as a biochemical probe to investigate sugar transport mechanisms and as a potential scaffold for the development of novel therapeutic agents. Notably, it has demonstrated significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting its potential as a lead compound in the development of new antibiotics.[3] This guide focuses on the foundational work that led to the first stereospecific synthesis of this compound, providing a detailed technical resource for its preparation and understanding its biological context.

Discovery

The first stereospecific synthesis and characterization of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol were reported in 1999 by Claustre and colleagues. Their work established a reliable and efficient method for the preparation of this amino sugar, which has been instrumental in subsequent biological evaluations. The synthetic strategy is centered on a two-step transformation of the readily available starting material, 2-amino-2-deoxy-D-glucose (D-glucosamine).

Physicochemical and Biological Properties

A summary of the known quantitative data for 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is presented in the table below. This includes its physical properties and key biological activity metrics.

| Property | Value | Reference(s) |

| CAS Number | 228862-97-3 | [3] |

| Molecular Formula | C₆H₁₃NO₄ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| Boiling Point | 388.70 °C | [3] |

| Flash Point | 188.90 °C | [3] |

| Biological Target | GLUT5 Transporter, Hexose Transporter of Trypanosoma brucei | |

| Inhibition Constant (Ki) | 2.3–2.7 mM (for GLUT5 transporter) | |

| Antibacterial Activity | Potent against Gram-positive bacteria (MRSA, VRE) | [3] |

Initial Synthesis: A Two-Step Approach from D-Glucosamine

The initial and most established synthetic route to 1-Amino-2,5-anhydro-1-deoxy-D-mannitol begins with D-glucosamine. The process involves two key chemical transformations: nitrous acid deamination to form an aldehyde intermediate, followed by reductive amination to yield the final product.

Step 1: Nitrous Acid Deamination of D-Glucosamine

The first step of the synthesis involves the treatment of 2-amino-2-deoxy-D-glucose with nitrous acid. This reaction induces a deamination of the amino group at the C-2 position, which is accompanied by a ring contraction, leading to the formation of the key intermediate, 2,5-anhydro-D-mannose.

This protocol is based on the method described by Bera, Foster, and Stacey (1956) for the preparation of the precursor to the final compound.

-

Reaction Setup: A solution of D-glucosamine hydrochloride in water is prepared.

-

Reagent Addition: An aqueous solution of sodium nitrite is added dropwise to the chilled D-glucosamine solution, which is acidified with acetic acid. The nitrous acid is generated in situ.

-

Reaction Conditions: The reaction mixture is stirred at a low temperature (typically 0-5 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized. The resulting 2,5-anhydro-D-mannose is then typically purified by column chromatography on silica gel.

Step 2: Reductive Amination of 2,5-anhydro-D-mannose

The second and final step is the reductive amination of the aldehyde group of 2,5-anhydro-D-mannose. This reaction introduces the amino group at the C-1 position to furnish 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

This protocol is based on the general principles of reductive amination as described in the context of this synthesis.

-

Imine Formation: 2,5-anhydro-D-mannose is dissolved in a suitable solvent, typically methanol or ethanol, and treated with a source of ammonia, such as aqueous ammonia or ammonium acetate. This leads to the in situ formation of an imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added to the reaction mixture. The imine is selectively reduced to the corresponding primary amine.

-

Reaction Conditions: The reaction is typically carried out at room temperature and stirred for several hours to overnight.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, often by ion-exchange chromatography, to yield 1-Amino-2,5-anhydro-1-deoxy-D-mannitol as a stable salt.

Visualizing the Synthesis and Biological Interactions

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from D-glucosamine to 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Caption: Synthetic route to 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Proposed Antibacterial Mechanism of Action

While the precise molecular mechanism of antibacterial action for 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is still under detailed investigation, a plausible hypothesis based on the action of other amino sugar analogs involves the disruption of the bacterial cell wall synthesis. As a structural mimic of natural sugars, it may interfere with key enzymatic pathways.

Caption: Proposed mechanism of antibacterial action.

Conclusion

The discovery and initial synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol have provided the scientific community with a valuable molecular tool and a promising lead for antibiotic development. The synthetic route from D-glucosamine is robust and allows for the production of this amino sugar for further investigation. Future research will likely focus on elucidating the precise molecular targets of its antibacterial activity and exploring the synthesis of derivatives to enhance its therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon this important early work.

References

Methodological & Application

protocol for GLUT5 inhibition assay using 1-Amino-2,5-anhydro-1-deoxy-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucose transporter 5 (GLUT5), encoded by the SLC2A5 gene, is a facilitative fructose transporter with a crucial role in fructose uptake from the small intestine.[1] Unlike other glucose transporters, GLUT5 exhibits a high specificity for fructose.[2][3] Emerging evidence has highlighted the overexpression of GLUT5 in various cancer types, including breast cancer, making it a compelling target for both diagnostic and therapeutic strategies.[2][4][5][6] The metabolic shift towards increased fructose utilization in cancer cells provides a unique opportunity for the development of targeted therapies.[3]

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a fructose analog that has been instrumental in characterizing fructose-specific transporters, particularly GLUT5.[7] Its structure mimics that of fructose, allowing it to interact with the GLUT5 binding pocket.[7] The presence of an amino group at the C-1 position offers a versatile handle for chemical modifications, enabling the development of derivatives with enhanced affinity and specificity for GLUT5.[7] This document provides a detailed protocol for a cell-based GLUT5 inhibition assay using 1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives.

Principle of the Assay

This protocol describes a competitive binding assay to determine the inhibitory potential of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol or its derivatives against GLUT5-mediated fructose uptake. The assay utilizes a labeled fructose analog (e.g., a fluorescent or radiolabeled derivative) that is transported into cells expressing GLUT5. In the presence of an inhibitor like 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, the uptake of the labeled fructose analog is reduced in a concentration-dependent manner. The half-maximal inhibitory concentration (IC₅₀) can then be calculated to quantify the potency of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GLUT5-mediated fructose transport and the workflow of the inhibition assay.

Figure 1: GLUT5-mediated fructose transport and competitive inhibition.

Figure 2: Experimental workflow for the GLUT5 inhibition assay.

Materials and Reagents

| Reagent | Supplier | Purpose |

| GLUT5-expressing cell line | ATCC (e.g., MCF7, EMT6) | In vitro model for GLUT5 transport |

| 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | Commercially available | Test inhibitor |

| Labeled Fructose Analog | e.g., 6-NBDF (fluorescent) or [¹⁴C]Fructose (radiolabeled) | Substrate for measuring uptake |

| Cell Culture Medium | (e.g., DMEM, RPMI-1640) | Cell growth and maintenance |

| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |

| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |

| Trypsin-EDTA | Gibco | Cell detachment |

| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |

| Krebs-Ringer Buffer (KRB) | Prepare in-house or commercial | Assay buffer |

| Cell Lysis Buffer | (e.g., RIPA buffer) | To release intracellular contents |

| Multi-well plates (24- or 96-well) | Corning or Falcon | For cell culture and assay |

| Plate reader | (Fluorescent or Scintillation) | Signal detection |

Experimental Protocol

1. Cell Culture

-

Culture GLUT5-expressing cells (e.g., MCF7 or EMT6) in the recommended complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells regularly to maintain sub-confluent cultures.

2. Cell Seeding

-

Harvest cells using Trypsin-EDTA and resuspend in complete growth medium.

-

Seed the cells into 24-well or 96-well plates at a density that will result in 70-95% confluency on the day of the assay.[8]

-

Allow the cells to adhere and grow for 24-48 hours.[8]

3. GLUT5 Inhibition Assay

-

On the day of the assay, aspirate the growth medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Prepare serial dilutions of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol (or its derivatives) in Krebs-Ringer Buffer (KRB).

-

Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (KRB without inhibitor) and a positive control (a known GLUT5 inhibitor, if available).

-

Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.[8]

-

Prepare the labeled fructose analog solution in KRB. The final concentration will depend on the chosen substrate (e.g., 10 µM for 6-NBDF or a specific activity for radiolabeled fructose).[9]

-

Initiate the uptake by adding the labeled fructose analog solution to all wells.

-

Incubate for a predetermined time (e.g., 15 minutes) at 37°C.[9] The optimal incubation time should be determined empirically to ensure linear uptake.

4. Termination of Uptake and Measurement

-

To stop the uptake, rapidly aspirate the solution from the wells.

-

Wash the cells three times with ice-cold PBS to remove any unbound labeled substrate.[8]

-

Lyse the cells by adding an appropriate lysis buffer to each well and incubate for a sufficient time to ensure complete lysis.

-

Transfer the cell lysates to a suitable plate (e.g., black plate for fluorescence, scintillation vials for radioactivity).

-

Measure the signal using a microplate reader (fluorescence) or a scintillation counter (radioactivity).

5. Data Analysis

-

Subtract the background signal (from wells with no cells or a suitable blank).

-

Normalize the signal of each well to the protein concentration if necessary.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% uptake).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation

The results of the GLUT5 inhibition assay can be summarized in the following table.

| Compound | IC₅₀ (µM) | Standard Deviation | Assay Type |

| D-Fructose | Example: 1700[4] | Example: ± 150 | 6-NBDF Uptake |

| 1-Amino-2,5-anhydro-1-deoxy-D-mannitol | To be determined | To be determined | 6-NBDF Uptake |

| Derivative X | To be determined | To be determined | 6-NBDF Uptake |

| Positive Control (e.g., MSNBA) | Example: 3.2[10] | Example: ± 0.4 | [¹⁴C]Fructose Uptake |

Note: The IC₅₀ value for D-fructose can vary depending on the labeled substrate used. For instance, with 6-[¹⁸F]FDF, the IC₅₀ is reported to be around 322 mM.[4]

Troubleshooting

| Problem | Possible Cause | Solution |

| High background signal | Incomplete washing | Increase the number and volume of washes with ice-cold PBS. |

| Non-specific binding of the labeled substrate | Include a control with a high concentration of unlabeled fructose to determine non-specific uptake. | |

| Low signal-to-noise ratio | Low GLUT5 expression in cells | Use a cell line with confirmed high GLUT5 expression. |

| Sub-optimal assay conditions | Optimize incubation time, substrate concentration, and cell number. | |

| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting. |

| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with PBS. |

Conclusion